molecular formula C17H16N4O6 B10901612 4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide

4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide

Cat. No.: B10901612
M. Wt: 372.3 g/mol
InChI Key: KAVSARIOJVTVOQ-VCHYOVAHSA-N
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Description

4-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazone linkage and is characterized by the presence of both dihydroxyphenyl and nitrophenyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves the following steps:

    Formation of the hydrazone linkage: This is achieved by reacting 2,4-dihydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with nitrophenyl group: The hydrazone intermediate is then reacted with 4-nitrophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Use of catalysts: Catalysts such as zinc chloride or other Lewis acids may be employed to facilitate the reaction.

    Solvent selection: Solvents like ethanol or methanol can be used to dissolve reactants and control reaction rates.

    Temperature control: Maintaining optimal temperatures to ensure maximum yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone linkage under mild conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

4-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in oxidative stress or inflammatory pathways.

    Pathways Involved: The compound may modulate pathways related to reactive oxygen species (ROS) production or inflammatory cytokine release.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxyacetophenone: Shares the dihydroxyphenyl group but lacks the hydrazone and nitrophenyl functionalities.

    4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the dihydroxyphenyl and hydrazone linkages.

Uniqueness

4-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-nitrophenyl)butanediamide

InChI

InChI=1S/C17H16N4O6/c22-14-6-1-11(15(23)9-14)10-18-20-17(25)8-7-16(24)19-12-2-4-13(5-3-12)21(26)27/h1-6,9-10,22-23H,7-8H2,(H,19,24)(H,20,25)/b18-10+

InChI Key

KAVSARIOJVTVOQ-VCHYOVAHSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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